XL 188

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

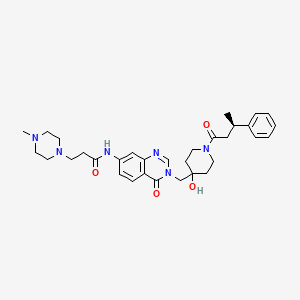

C32H42N6O4 |

|---|---|

分子量 |

574.7 g/mol |

IUPAC 名称 |

N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide |

InChI |

InChI=1S/C32H42N6O4/c1-24(25-6-4-3-5-7-25)20-30(40)37-14-11-32(42,12-15-37)22-38-23-33-28-21-26(8-9-27(28)31(38)41)34-29(39)10-13-36-18-16-35(2)17-19-36/h3-9,21,23-24,42H,10-20,22H2,1-2H3,(H,34,39)/t24-/m1/s1 |

InChI 键 |

QLBYDWATOPNXBG-XMMPIXPASA-N |

手性 SMILES |

C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)NC(=O)CCN4CCN(CC4)C)O)C5=CC=CC=C5 |

规范 SMILES |

CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)NC(=O)CCN4CCN(CC4)C)O)C5=CC=CC=C5 |

产品来源 |

United States |

Foundational & Exploratory

XL188: An In-Depth Technical Guide to its Mechanism of Action as a USP7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XL188 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinating enzyme implicated in the regulation of numerous cellular processes, including DNA damage repair, cell cycle progression, and key signaling pathways. By targeting the active site of USP7, XL188 effectively modulates the stability of critical oncoproteins and tumor suppressors, demonstrating significant potential as a therapeutic agent in oncology. This technical guide provides a comprehensive overview of the mechanism of action of XL188, detailing its biochemical and cellular effects, and presenting relevant experimental data and protocols.

Introduction to USP7: A Critical Node in Cellular Signaling

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a cysteine protease that removes ubiquitin from target proteins, thereby rescuing them from proteasomal degradation.[1] Its substrates include a multitude of proteins that are central to cancer biology, such as the E3 ubiquitin ligase MDM2, the tumor suppressor p53, and components of the DNA damage response machinery.[2][3] The multifaceted role of USP7 in various signaling pathways, including the p53/MDM2 axis, Wnt/β-catenin, and NF-κB pathways, positions it as a compelling target for therapeutic intervention.[1][2]

Biochemical Mechanism of Action of XL188

XL188 is a non-covalent, active-site inhibitor of USP7.[3] Structural studies have revealed that XL188 binds to the S4-S5 pocket of the USP7 catalytic domain.[3] This binding prevents the engagement of ubiquitin with the active site, thereby inhibiting the deubiquitinating activity of the enzyme.

Potency and Selectivity

Biochemical assays have demonstrated the high potency and selectivity of XL188 for USP7. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

| Target | Assay Type | IC50 (nM) |

| USP7 (full-length) | Biochemical Assay | 90[4] |

| USP7 (catalytic domain) | Biochemical Assay | 193[4] |

Furthermore, selectivity profiling against a panel of 41 other deubiquitinating enzymes (DUBs) has shown that XL188 exhibits little to no inhibitory activity against these related proteases, highlighting its specificity for USP7.[2]

Cellular Mechanism of Action: Modulation of the p53/MDM2 Pathway

The primary and most well-characterized cellular effect of XL188 is the stabilization and activation of the p53 tumor suppressor pathway through the destabilization of its negative regulator, MDM2.

Destabilization of MDM2 and Activation of p53

USP7 is a critical regulator of MDM2 stability. By deubiquitinating MDM2, USP7 prevents its auto-ubiquitination and subsequent proteasomal degradation. Inhibition of USP7 by XL188 leads to increased ubiquitination and degradation of MDM2. The resulting decrease in MDM2 levels allows for the accumulation and activation of p53, which in turn transcriptionally activates its downstream targets, including the cell cycle inhibitor p21.[2][3]

Experimental Evidence in Cancer Cell Lines

Studies in the MCF7 breast cancer cell line have demonstrated the dose-dependent effects of XL188 on the p53/MDM2 pathway. Treatment with XL188 for 16 hours resulted in a notable decrease in HDM2 (the human homolog of MDM2) levels and a corresponding increase in p53 and p21 protein levels, as shown by western blot analysis.[1][4]

Quantitative Data from Cellular Assays

While precise fold-change values from densitometry are not publicly available, the visual data from published western blots clearly indicates a dose-dependent effect of XL188 on the target proteins.

| Cell Line | Treatment | Concentration (µM) | Duration (h) | Effect on HDM2 | Effect on p53 | Effect on p21 |

| MCF7 | XL188 | 1, 5, 10, 20 | 16 | Decreased[4] | Increased[4] | Increased[4] |

Signaling Pathway Diagrams

To visualize the mechanism of action of XL188 and the broader context of USP7 signaling, the following diagrams are provided.

Caption: Mechanism of XL188 on the USP7-p53/MDM2 signaling pathway.

Caption: Overview of USP7 involvement in major cellular signaling pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to characterize USP7 inhibitors like XL188.

In Vitro Deubiquitinase (DUB) Assay

This assay measures the enzymatic activity of USP7 and its inhibition by XL188.

-

Reagents and Materials:

-

Recombinant full-length or catalytic domain of human USP7.

-

Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

-

XL188 dissolved in DMSO.

-

384-well black microplates.

-

Plate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~460 nm).

-

-

Procedure:

-

Prepare a serial dilution of XL188 in DMSO.

-

In the microplate, add the assay buffer.

-

Add the diluted XL188 or DMSO (vehicle control) to the wells.

-

Add the recombinant USP7 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the ubiquitin-AMC substrate.

-

Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes.

-

Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Culture and Western Blot Analysis

This protocol describes the treatment of cancer cells with XL188 and the subsequent analysis of protein levels.

-

Cell Culture:

-

Culture MCF7 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

-

-

XL188 Treatment:

-

Seed MCF7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of XL188 (e.g., 1, 5, 10, 20 µM) or DMSO for 16 hours.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against HDM2, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Activity-Based Protein Profiling (ABPP)

ABPP is used to assess the target engagement of XL188 with endogenous USP7 in a cellular context.

-

Reagents and Materials:

-

HA-tagged ubiquitin vinyl sulfone (HA-Ub-VS) probe.

-

Cell lysis buffer.

-

XL188.

-

Anti-HA antibody.

-

Streptavidin beads (for biotinylated probes).

-

-

Procedure:

-

Prepare cell lysates from the desired cell line.

-

Pre-incubate the lysates with varying concentrations of XL188 or DMSO for a specified time.

-

Add the HA-Ub-VS probe to the lysates and incubate to allow for covalent labeling of active DUBs.

-

Quench the labeling reaction.

-

Separate the proteins by SDS-PAGE and perform a western blot using an anti-HA antibody to visualize the labeled DUBs.

-

A decrease in the intensity of the band corresponding to USP7 indicates competitive binding by XL188.

-

Caption: A simplified workflow for Activity-Based Protein Profiling (ABPP).

In Vivo Studies and Clinical Development

As of the current date, publicly available data on the in vivo efficacy, pharmacokinetics, and clinical trial status of XL188 is limited. Further research and development are required to translate the promising preclinical findings of XL188 into clinical applications.

Conclusion

XL188 is a highly potent and selective non-covalent inhibitor of USP7. Its mechanism of action is centered on the inhibition of USP7's deubiquitinating activity, leading to the destabilization of MDM2 and the subsequent activation of the p53 tumor suppressor pathway. The robust preclinical data demonstrating its ability to modulate this critical cancer-related pathway underscores its potential as a valuable tool for cancer research and a promising candidate for further therapeutic development. This technical guide provides a foundational understanding of XL188's mechanism, supported by available data and standardized experimental protocols, to aid researchers and drug development professionals in their ongoing efforts to combat cancer.

References

- 1. Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Cellular Target of XL188: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL188 is a potent and selective small molecule inhibitor that has garnered significant interest within the research and drug development community. Understanding the precise cellular target and mechanism of action of such compounds is paramount for their therapeutic development and for elucidating fundamental biological processes. This technical guide provides a comprehensive overview of the cellular target of XL188, its biochemical activity, the signaling pathways it modulates, and the detailed experimental methodologies used for its characterization.

The Primary Cellular Target of XL188: USP7

The primary cellular target of XL188 has been identified as Ubiquitin-Specific Protease 7 (USP7) , also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP). XL188 is a non-covalent, active-site inhibitor of USP7. Its inhibitory activity has been quantified against both the full-length enzyme and its catalytic domain.

Quantitative Data on XL188 Activity

| Parameter | Target | Value |

| IC50 | USP7 (full-length enzyme) | 90 nM |

| IC50 | USP7 (catalytic domain) | 193 nM |

| Cellular Target Engagement (IC50) | Native USP7 in HEK293T lysates | ~0.9 µM |

| Metabolic Stability (t1/2) | Mouse Liver Microsomes | 31 min |

Signaling Pathway Modulated by XL188

USP7 is a key regulator of the p53 tumor suppressor pathway. A primary substrate of USP7 is the E3 ubiquitin ligase, Mouse double minute 2 homolog (MDM2), also known as HDM2 in humans. Under normal cellular conditions, USP7 deubiquitinates and stabilizes HDM2. HDM2, in turn, ubiquitinates p53, targeting it for proteasomal degradation. This keeps p53 levels low in healthy cells.

By inhibiting USP7, XL188 disrupts this regulatory axis. The inhibition of USP7 leads to the destabilization and subsequent degradation of HDM2. The reduction in HDM2 levels results in the accumulation and activation of p53. Activated p53 can then transcriptionally upregulate its target genes, including the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest and apoptosis.

Experimental Protocols

USP7 Enzymatic Activity Assay

This assay is designed to determine the in vitro potency of XL188 against purified USP7.

Principle: The assay measures the cleavage of a fluorogenic ubiquitin substrate, such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), by USP7. Upon cleavage, the fluorophore (AMC) is released, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Recombinant Human USP7 enzyme

-

XL188

-

Ubiquitin-AMC (Ub-AMC) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA

-

DMSO

-

Black, low-volume 384-well assay plates

-

Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm)

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of XL188 in DMSO.

-

Enzyme and Inhibitor Pre-incubation:

-

Add USP7 enzyme diluted in assay buffer to the wells of a 384-well plate.

-

Add the diluted XL188 or DMSO (for vehicle control) to the wells. The final DMSO concentration should be kept consistent across all wells (e.g., <1%).

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation: Add Ub-AMC substrate (diluted in assay buffer) to all wells to start the enzymatic reaction.

-

Signal Measurement: Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a plate reader.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the rates to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).

-

Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the target engagement and selectivity of XL188 against native USP7 in a complex biological sample, such as cell lysate.

Principle: A ubiquitin-based activity probe, such as HA-Ub-vinyl sulfone (HA-Ub-VS), which covalently binds to the active site of deubiquitinases (DUBs), is used. In a competitive experiment, the cell lysate is pre-incubated with the inhibitor (XL188) before the addition of the probe. If the inhibitor binds to the target DUB, it will block the subsequent binding of the activity probe. The level of probe labeling is then assessed by immunoblotting.

Procedure:

-

Cell Lysate Preparation: Prepare lysates from a suitable cell line (e.g., HEK293T) in a non-denaturing lysis buffer.

-

Pre-incubation with Inhibitor: Aliquot the cell lysate and incubate with varying concentrations of XL188 or DMSO (vehicle control) for a specified time (e.g., 30 minutes) at room temperature.

-

Probe Labeling: Add the HA-Ub-VS activity probe to the lysates and incubate to allow for covalent modification of active DUBs.

-

Reaction Quenching: Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and then probe with a primary antibody against the HA-tag.

-

Use a corresponding HRP-conjugated secondary antibody for detection via chemiluminescence.

-

-

Data Analysis: Quantify the band intensity corresponding to the molecular weight of USP7. A decrease in band intensity in the XL188-treated samples compared to the DMSO control indicates target engagement. Plot the band intensities against the inhibitor concentration to determine the cellular IC50.

Mouse Liver Microsome Stability Assay

This assay determines the metabolic stability of XL188.

Principle: The compound is incubated with mouse liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. The depletion of the parent compound over time is monitored by LC-MS/MS.

Materials:

-

Pooled mouse liver microsomes

-

XL188

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile with an internal standard

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: In a 96-well plate, combine the mouse liver microsomes, phosphate buffer, and XL188 at a final concentration (e.g., 1 µM).

-

Reaction Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quenching solution of cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of XL188 at each time point relative to the internal standard.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of XL188 remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Conclusion

XL188 is a potent and selective inhibitor of USP7. Through its inhibitory action, it modulates the HDM2-p53 signaling pathway, leading to the stabilization of p53 and the induction of downstream anti-proliferative effects. The experimental protocols detailed in this guide provide a robust framework for the characterization of XL188 and other similar USP7 inhibitors, which is crucial for their continued investigation as potential therapeutic agents.

XL188's Impact on Deubiquitination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of XL188, a potent and selective small-molecule inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7). This document provides a comprehensive overview of the quantitative data supporting its activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: USP7 Inhibition

XL188 is a non-covalent, active-site inhibitor of USP7.[1][2] It exerts its effect by binding to the S4-S5 pocket of the USP7 catalytic domain, approximately 5 Å from the catalytic triad (Cys223, His464, and Asp481).[2] This binding event prevents USP7 from cleaving ubiquitin chains from its substrate proteins, leading to their increased ubiquitination and subsequent proteasomal degradation.

A primary and well-characterized substrate of USP7 is the E3 ubiquitin ligase, Human Double Minute 2 (HDM2), also known as MDM2 in mice.[3] HDM2 is a critical negative regulator of the p53 tumor suppressor protein. By deubiquitinating and stabilizing HDM2, USP7 indirectly promotes the degradation of p53.

The inhibition of USP7 by XL188 disrupts this regulatory axis. By preventing the deubiquitination of HDM2, XL188 leads to the auto-ubiquitination and subsequent degradation of HDM2.[4] The resulting decrease in HDM2 levels allows for the accumulation and stabilization of the p53 tumor suppressor protein.[4] Activated p53 can then transcriptionally upregulate its target genes, such as the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of XL188.

| Parameter | Enzyme | Value | Assay Type | Reference |

| IC50 | Human USP7 (full-length) | 90 nM | In vitro deubiquitinase assay | [4] |

| IC50 | Human USP7 (catalytic domain) | 193 nM | In vitro deubiquitinase assay | [4] |

| IC50 | Native USP7 in cell lysate | ~0.9 µM | HA-Ub-Vs probe competition assay |

Table 1: Potency of XL188 against USP7. The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibition of both the full-length and the catalytic domain of USP7 by XL188 in biochemical assays, as well as its engagement with the native enzyme in a cellular context.

| Assay | Description | Result | Reference |

| DUB Panel Screen | XL188 was screened against a panel of 41 other deubiquitinating enzymes. | Exhibited little to no inhibition of other DUBs at concentrations up to 10 µM. | |

| Enantiomer Control | The comparatively inactive enantiomer, XL203C, was tested alongside XL188. | Showed significantly less potent inhibition of USP7. |

Table 2: Selectivity of XL188. These data highlight the high selectivity of XL188 for USP7 over other deubiquitinating enzymes, a critical attribute for a chemical probe and potential therapeutic agent.

| Cell Line | Treatment | Effect | Reference |

| MCF7 | XL188 (1-20 µM, 16 hours) | Increased levels of p53 and p21 | [4] |

| MCF7 | XL188 (in the presence of cycloheximide) | Promoted the degradation of HDM2 | [4] |

Table 3: Cellular Activity of XL188. These findings in the MCF7 human breast cancer cell line demonstrate the downstream cellular consequences of USP7 inhibition by XL188, confirming its on-target effect on the HDM2-p53 pathway.

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway affected by XL188 and the general workflows for the experimental protocols described in this guide.

Caption: Mechanism of XL188-induced p53 activation.

Caption: Workflow for the in vitro deubiquitinase assay.

Caption: Workflow for cell-based analysis of protein levels.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. Note: Specific reagent concentrations and incubation times may require optimization depending on the specific laboratory conditions and reagent sources.

In Vitro Deubiquitinase (DUB) Activity Assay

This assay measures the ability of XL188 to inhibit the enzymatic activity of purified USP7 in a biochemical format.

Materials:

-

Recombinant human USP7 (full-length or catalytic domain)

-

Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.05% Tween-20[6]

-

XL188 stock solution (in DMSO)

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of XL188 in DMSO. A 10-point, four-fold dilution series starting from a top concentration of 2.5 µM is a common starting point.

-

Enzyme and Inhibitor Pre-incubation:

-

Dilute the recombinant USP7 enzyme in Assay Buffer to the desired final concentration (e.g., 167 pM).

-

Add the diluted USP7 enzyme to the wells of a 384-well plate.

-

Add the diluted XL188 or DMSO (for vehicle control) to the respective wells. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.4%).

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation:

-

Prepare a working solution of Ub-AMC substrate in Assay Buffer.

-

Add the Ub-AMC solution to all wells to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.

-

Monitor the increase in fluorescence over time at an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 460 nm.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of XL188.

-

Plot the reaction velocity as a function of the XL188 concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

-

Cell-Based Western Blot Analysis of Protein Levels

This protocol describes the analysis of endogenous protein levels of p53, p21, and HDM2 in MCF7 cells following treatment with XL188.

Materials:

-

MCF7 cells

-

Cell culture medium and supplements

-

XL188 stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p53, Rabbit anti-p21, Mouse anti-HDM2, and a loading control antibody (e.g., Mouse anti-GAPDH or anti-β-actin)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

-

Tris-Buffered Saline with Tween 20 (TBST)

-

Enhanced Chemiluminescent (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed MCF7 cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

-

Prepare dilutions of XL188 in cell culture medium. A final concentration range of 1-10 µM is a typical starting point. Include a vehicle control group treated with an equivalent volume of DMSO.

-

Incubate the cells for the desired time (e.g., 16 hours).

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer with inhibitors to each plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands, normalizing the target protein signals to the loading control.

-

Cycloheximide Chase Assay for Protein Stability

This assay is used to determine the effect of XL188 on the stability of a specific protein, such as HDM2, by inhibiting new protein synthesis.

Materials:

-

MCF7 cells

-

Cell culture medium and supplements

-

XL188 stock solution (in DMSO)

-

Cycloheximide (CHX) stock solution (in DMSO)

-

Reagents and equipment for Western blotting (as described above)

Procedure:

-

Cell Seeding and Treatment:

-

Seed MCF7 cells in multiple plates to allow for harvesting at different time points.

-

Treat the cells with either vehicle (DMSO) or XL188 for a predetermined period before the addition of cycloheximide.

-

-

Inhibition of Protein Synthesis:

-

Add cycloheximide to the cell culture medium to a final concentration that effectively inhibits protein synthesis in MCF7 cells (e.g., 50-100 µg/mL). This concentration may need to be empirically determined.

-

-

Time-Course Harvest:

-

Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 6, 8 hours). The 0-hour time point represents the protein level at the start of the chase.

-

-

Western Blot Analysis:

-

Prepare cell lysates and perform Western blotting as described in the previous protocol, probing for the protein of interest (e.g., HDM2) and a loading control.

-

-

Data Analysis:

-

Quantify the band intensity of the protein of interest at each time point, normalized to the loading control.

-

Plot the remaining protein level as a percentage of the 0-hour time point versus time.

-

Determine the half-life of the protein in the presence and absence of XL188.

-

HA-Ub-VS Probe Assay for Target Engagement

This activity-based probe profiling assay confirms the direct binding of XL188 to USP7 in a cellular context.

Materials:

-

HEK293T cells

-

XL188 stock solution (in DMSO)

-

HA-tagged Ubiquitin Vinyl Sulfone (HA-Ub-VS) probe

-

Cell lysis buffer

-

Reagents and equipment for Western blotting (as described above), with a primary antibody against the HA-tag.

Procedure:

-

Cell Lysate Preparation:

-

Harvest HEK293T cells and prepare a whole-cell lysate.

-

-

Inhibitor Incubation:

-

Aliquot the cell lysate and incubate with serial dilutions of XL188 or vehicle (DMSO) for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding to endogenous DUBs.

-

-

Probe Labeling:

-

Add the HA-Ub-VS probe to each lysate aliquot to a final concentration that allows for detectable labeling of DUBs.

-

Incubate for a defined period to allow the probe to covalently bind to the active site of DUBs that are not occupied by the inhibitor.

-

-

Quenching and Sample Preparation:

-

Quench the labeling reaction by adding Laemmli sample buffer and boiling the samples.

-

-

Western Blot Analysis:

-

Perform Western blotting as described previously.

-

Probe the membrane with an anti-HA antibody to detect DUBs that have been labeled by the probe.

-

-

Data Analysis:

-

A decrease in the intensity of the band corresponding to USP7 in the presence of XL188 indicates target engagement.

-

Quantify the band intensities to determine the IC50 for target engagement in the cell lysate.

-

References

The Discovery and Synthesis of XL188: A Potent and Selective USP7 Inhibitor

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of XL188, a potent and selective, non-covalent, active-site inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that has emerged as a promising therapeutic target in oncology due to its role in stabilizing key proteins involved in cancer progression, such as MDM2 and various components of the DNA damage response pathway. This guide details the structure-guided drug design process that led to the development of XL188, its detailed synthesis protocol, and the key in vitro assays used to establish its potency, selectivity, and mechanism of action. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Ubiquitination is a critical post-translational modification that governs the fate and function of a vast number of cellular proteins. The process is reversible, with deubiquitinating enzymes (DUBs) removing ubiquitin moieties, thereby rescuing proteins from degradation or altering their activity. Ubiquitin-Specific Protease 7 (USP7) is a key DUB that regulates the stability of numerous proteins, including the E3 ubiquitin ligase MDM2, which in turn is a primary negative regulator of the p53 tumor suppressor. By inhibiting USP7, it is possible to destabilize MDM2, leading to the accumulation and activation of p53 and subsequent tumor cell apoptosis.[1][2][3] This has made USP7 an attractive target for cancer therapy.

XL188 was developed through a structure-guided medicinal chemistry effort, starting from a weakly potent lead compound. It is a highly selective, non-covalent inhibitor that binds to the active site of USP7.[1][4] This document serves as a technical resource for researchers interested in utilizing XL188 as a chemical probe to study USP7 biology or as a starting point for further drug development efforts.

Discovery and Structure-Guided Design

The development of XL188 began with the identification of a lead compound, compound 1 , which exhibited weak but selective inhibition of USP7.[1] High-resolution co-crystal structures of compound 1 bound to the USP7 catalytic domain enabled a structure-guided design approach to rapidly optimize its potency and druglike properties. This iterative process of chemical synthesis and structural biology led to the design and synthesis of XL188, which demonstrated a significant improvement in inhibitory activity.[1][4]

A key aspect of the XL188 discovery program was the parallel synthesis and evaluation of its enantiomer, XL203C. XL203C proved to be substantially less active against USP7, making it an ideal negative control for in vitro and in cellulo experiments to confirm that the observed biological effects are due to specific USP7 inhibition.[1]

Quantitative Pharmacological Data

The potency, binding affinity, and selectivity of XL188 have been extensively characterized using a variety of biochemical and biophysical assays. The key quantitative data are summarized in the tables below for easy comparison.

| Compound | Assay | Target | IC50 (nM) | Reference |

| XL188 | Ub-AMC Enzymatic Assay | Full-Length USP7 | 90 | [1][4][5][6][7] |

| XL188 | Ub-AMC Enzymatic Assay | USP7 Catalytic Domain | 193 | [1][4][5][6][7] |

| XL203C | Ub-AMC Enzymatic Assay | Full-Length USP7 | > 80-fold less potent than XL188 | [1] |

| XL188 | Activity-Based Protein Profiling (HA-Ub-Vs) | Native USP7 in cell lysate | ~900 | [1][2] |

| Compound | Assay | Target | Binding Constant (KD) (nM) | Reference |

| XL188 | Isothermal Titration Calorimetry (ITC) | USP7 Catalytic Domain | 104 | [1] |

| Compound 1 | Isothermal Titration Calorimetry (ITC) | USP7 Catalytic Domain | 8000 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of XL188 and the key experiments used for its characterization.

Synthesis of XL188

The synthesis of XL188 is a multi-step process. The following protocol is a general guide based on standard organic chemistry techniques and information from the primary literature.

Scheme 1: Synthesis of a key intermediate

-

Step 1: To a solution of S1 (2.13g, 11.8mmol) in 50mL DMF, add S3 (2.78g, 13.0mmol) and Cs2CO3 (11.54g, 35.4mmol).

-

Step 2: Heat the mixture at 80°C overnight.

-

Step 3: Cool the reaction to room temperature and dilute with EtOAc.

-

Step 4: Wash the solution with saturated NH4Cl (50mL x 2).

-

Step 5: Extract the aqueous phase with additional EtOAc.

-

Step 6: Combine the organic phases, wash with brine, and dry over MgSO4.

-

Step 7: Filter and evaporate the solvent under reduced pressure.

-

Step 8: Purify the crude material by flash column chromatography (40% to 100% EtOAc in hexanes) to afford the product.[4]

Note: The full, detailed synthesis of XL188 would involve several more steps to construct the quinazoline core and append the necessary side chains. The provided snippet represents a key coupling reaction in the overall synthesis. Researchers should refer to the supplementary information of the primary publication for the complete synthetic route.

In Vitro USP7 Enzymatic Activity Assay (Ub-AMC Assay)

This assay measures the enzymatic activity of USP7 through the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

-

Materials:

-

Recombinant human USP7 enzyme (full-length or catalytic domain)

-

Ub-AMC substrate

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Triton X-100

-

XL188 stock solution (in DMSO)

-

384-well black assay plates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

-

Procedure:

-

Prepare serial dilutions of XL188 in DMSO.

-

Add diluted XL188 or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add USP7 enzyme diluted in assay buffer to the wells.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding Ub-AMC substrate (diluted in assay buffer) to all wells.

-

Immediately measure the fluorescence intensity over time using a plate reader.

-

Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction between XL188 and USP7.

-

Materials:

-

Purified USP7 catalytic domain

-

XL188

-

ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl

-

Isothermal Titration Calorimeter

-

-

Procedure:

-

Prepare a solution of USP7 catalytic domain in the ITC buffer and load it into the sample cell of the calorimeter.

-

Prepare a solution of XL188 in the same buffer and load it into the injection syringe.

-

Perform a series of injections of the XL188 solution into the USP7 solution while monitoring the heat change.

-

Integrate the heat pulses and analyze the data using the appropriate binding model to determine the thermodynamic parameters of the interaction.

-

Activity-Based Protein Profiling (ABPP)

ABPP is used to assess the target engagement and selectivity of XL188 against native DUBs in a complex biological sample, such as a cell lysate.

-

Materials:

-

Cell lysate (e.g., from HEK293T cells)

-

XL188

-

HA-Ubiquitin-Vinyl Sulfone (HA-Ub-Vs) activity-based probe

-

SDS-PAGE gels and Western blotting reagents

-

Anti-HA antibody

-

-

Procedure:

-

Pre-incubate the cell lysate with varying concentrations of XL188 for 1 hour at 37°C.

-

Add the HA-Ub-Vs probe to the lysate and incubate for a further 15 minutes at 37°C.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to visualize the labeled DUBs.

-

The intensity of the band corresponding to USP7 will decrease with increasing concentrations of XL188, allowing for the determination of an IC50 for target engagement.[1]

-

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key signaling pathway modulated by XL188 and the general experimental workflows.

Caption: The USP7-MDM2-p53 Signaling Pathway.

Caption: General Experimental Workflow for XL188 Synthesis and Characterization.

Conclusion

XL188 is a valuable chemical tool for the study of USP7 biology. Its high potency, selectivity, and well-characterized mechanism of action make it a superior probe compared to earlier generation USP7 inhibitors. The availability of its inactive enantiomer, XL203C, further enhances its utility by providing a rigorous negative control for cellular studies. This technical guide provides the core information necessary for researchers to synthesize, characterize, and utilize XL188 in their own investigations into the role of USP7 in health and disease. Further development of XL188 and its analogs may lead to novel therapeutic agents for the treatment of cancer and other diseases where USP7 is implicated.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubiquitin specific protease 7 maintains pluripotency of mouse embryonic stem cells through stabilization of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Preliminary Studies on XL188 in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on XL188, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). The information presented herein is compiled from preclinical studies and is intended to inform researchers, scientists, and professionals involved in drug development about the mechanism of action, efficacy, and experimental basis of XL188 in the context of oncology.

Core Concepts: Mechanism of Action

XL188 is a non-covalent, active-site inhibitor of USP7, a deubiquitinating enzyme that plays a critical role in cancer by regulating the stability of key oncoproteins and tumor suppressors. The primary mechanism of action of XL188 involves the inhibition of USP7, which leads to the destabilization of its substrate, the E3 ubiquitin ligase HDM2 (also known as MDM2). The degradation of HDM2 results in the accumulation and activation of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Diagram

Caption: Mechanism of action of XL188 in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of XL188.

Table 1: In Vitro Potency of XL188 Against USP7

| Enzyme Form | IC50 (nM) | Reference |

| USP7 (Full-Length) | 90 | [1] |

| USP7 (Catalytic Domain) | 193 | [1] |

Table 2: Cellular Activity of XL188 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| MCF7 | Breast Cancer | Western Blot | Protein Levels | Increased p53 and p21, Decreased HDM2 | [1] |

| MM.1S | Multiple Myeloma | Western Blot | Protein Levels | Increased p53 and p21, Decreased HDM2 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of XL188.

USP7 Enzymatic Assay

Objective: To determine the in vitro inhibitory potency of XL188 against USP7.

Materials:

-

Recombinant full-length human USP7 or USP7 catalytic domain.

-

Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate.

-

Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT.

-

XL188 compound dissolved in DMSO.

-

384-well assay plates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of XL188 in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the diluted XL188 compound or DMSO (vehicle control) to the wells.

-

Add the recombinant USP7 enzyme to the wells and incubate for 30 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the Ub-AMC substrate.

-

Monitor the fluorescence intensity (excitation at 380 nm, emission at 460 nm) every minute for 30-60 minutes using a fluorescence plate reader.

-

Calculate the rate of reaction from the linear phase of the fluorescence curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the XL188 concentration and fitting the data to a four-parameter logistic equation.

Western Blot Analysis of Cellular Protein Levels

Objective: To assess the effect of XL188 on the protein levels of USP7 pathway components in cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF7, MM.1S).

-

Cell culture medium and supplements.

-

XL188 compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies against p53, p21, HDM2, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Seed cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of XL188 or DMSO for the desired duration (e.g., 16 hours).

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control.

Experimental Workflow Diagram

Caption: General experimental workflow for preclinical evaluation of XL188.

In Vivo Studies

While detailed quantitative data from in vivo studies with XL188 are not extensively available in the public domain, the high in vitro potency and cellular activity suggest its suitability as a probe for in vivo experiments.[3] General protocols for xenograft studies with USP7 inhibitors are as follows:

Objective: To evaluate the antitumor efficacy of XL188 in a cancer xenograft model.

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID mice).

Procedure:

-

Subcutaneously implant cancer cells (e.g., MM.1S) into the flanks of the mice.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and XL188 treatment groups.

-

Administer XL188 or vehicle via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blotting for p53 and p21).

Note: Specific dosing, efficacy data (e.g., tumor growth inhibition), and pharmacokinetic profiles for XL188 from in vivo studies are not yet publicly detailed.

Conclusion

The preliminary data on XL188 demonstrate its potential as an anticancer agent through the targeted inhibition of USP7. Its mechanism of action, leading to the stabilization of the p53 tumor suppressor, provides a strong rationale for its development. The available in vitro data show high potency and selectivity. Further in vivo studies are necessary to fully elucidate its therapeutic potential, including efficacy in various cancer models, pharmacokinetic properties, and safety profile. This guide provides a foundational understanding of XL188 for the scientific community to build upon in the ongoing effort to develop novel cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of XL188: A Potent and Selective USP7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of XL188, a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). The data presented herein summarizes its inhibitory potency, mechanism of action, and cellular effects, providing a comprehensive resource for researchers in oncology and drug discovery.

Biochemical Activity and Potency

XL188 demonstrates potent inhibition of the deubiquitinating enzyme USP7. In biochemical assays, XL188 exhibits inhibitory activity in the nanomolar range against both the full-length USP7 enzyme and its catalytic domain.[1][2] This potent activity establishes XL188 as a strong candidate for further investigation as a modulator of the USP7 signaling pathway.

| Target | IC50 (nM) |

| USP7 (full-length) | 90[1][2] |

| USP7 (catalytic domain) | 193[1][2] |

Mechanism of Action

XL188 functions as a non-covalent, active-site inhibitor of USP7.[2][3] Structural and biochemical studies have revealed that XL188 binds to the S4-S5 pocket within the thumb-palm cleft of the USP7 catalytic domain.[3] This binding site is located approximately 5 Å from the catalytic triad (Cys223, His464, and Asp481), and the interaction is stabilized by multiple hydrogen bonds.[3] By occupying this pocket, XL188 effectively blocks the enzymatic activity of USP7.

Selectivity Profile

A critical aspect of a therapeutic candidate's profile is its selectivity. XL188 has been shown to be highly selective for USP7, exhibiting little to no inhibition against a panel of 41 other deubiquitinases (DUBs).[2] This high degree of selectivity minimizes the potential for off-target effects, making XL188 a valuable tool for specifically probing the function of USP7.

Cellular Activity and Signaling Pathway Modulation

In a cellular context, the inhibition of USP7 by XL188 leads to the modulation of key downstream signaling pathways, most notably the p53 tumor suppressor pathway. USP7 is known to deubiquitinate and stabilize HDM2 (Human Double Minute 2), an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.

By inhibiting USP7, XL188 promotes the degradation of HDM2.[1] This leads to an accumulation of p53, which in turn transcriptionally activates its downstream target, the cyclin-dependent kinase inhibitor p21.[1] The upregulation of p21 can lead to cell cycle arrest and apoptosis in cancer cells.

Studies in MCF7 breast cancer cells have demonstrated that treatment with XL188 (in the 1-20 µM range for 16 hours) results in a dose-dependent loss of HDM2 and a corresponding increase in the levels of p53 and p21.[1]

Experimental Protocols

USP7 Inhibition Assay (Biochemical)

This protocol outlines a general method for determining the in vitro inhibitory activity of XL188 against USP7.

Materials:

-

Recombinant full-length human USP7 or USP7 catalytic domain

-

Ubiquitin-rhodamine110 substrate

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)

-

XL188 compound stock solution in DMSO

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of XL188 in assay buffer.

-

Add a defined amount of USP7 enzyme to each well of the 384-well plate.

-

Add the diluted XL188 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the ubiquitin-rhodamine110 substrate.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for rhodamine110).

-

Calculate the reaction velocity for each concentration of XL188.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the XL188 concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Western Blot Analysis of p53 Pathway Modulation

This protocol describes a method to assess the effect of XL188 on the protein levels of HDM2, p53, and p21 in a cancer cell line.

Materials:

-

MCF7 cells (or other suitable cancer cell line)

-

Cell culture medium and supplements

-

XL188 compound stock solution in DMSO

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against HDM2, p53, p21, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MCF7 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of XL188 (e.g., 1-20 µM) or DMSO (vehicle control) for the desired time (e.g., 16 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Acquire the image using an imaging system and perform densitometry analysis to quantify the protein levels relative to the loading control.

References

Methodological & Application

Application Notes and Protocols for XL188 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of XL188, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in mouse xenograft models for preclinical cancer research.

Introduction

XL188 is a non-covalent, active-site inhibitor of USP7 with demonstrated high selectivity.[1] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of various proteins involved in cell cycle progression, DNA damage repair, and oncogenesis.[2][3] A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2] By inhibiting USP7, XL188 promotes the degradation of MDM2, leading to the stabilization and accumulation of p53.[4] This in turn can induce cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.[2] Due to its favorable metabolic stability in mouse liver microsomes, XL188 is a valuable tool for in vivo studies.[5]

Mechanism of Action: The USP7-MDM2-p53 Signaling Pathway

USP7 inhibition by XL188 directly impacts the MDM2-p53 tumor suppressor axis. The following diagram illustrates the signaling pathway affected by XL188.

Caption: Signaling pathway of XL188-mediated USP7 inhibition.

Experimental Protocols

This section provides a detailed methodology for a typical in vivo efficacy study of XL188 in a mouse xenograft model.

I. Cell Line Selection and Culture

-

Cell Lines: Choose human cancer cell lines relevant to the research question. Cell lines with wild-type p53 (e.g., MCF7, MM.1S) are predicted to be sensitive to XL188.[4][6]

-

Cell Culture: Culture cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C and 5% CO₂. Ensure cells are in the logarithmic growth phase and test negative for mycoplasma before implantation.

II. Mouse Xenograft Model Establishment

-

Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid gamma (NSG) mice, aged 6-8 weeks.

-

Cell Implantation:

-

Harvest cells at 80-90% confluency.

-

Resuspend cells in a sterile, serum-free medium or PBS, optionally mixed 1:1 with Matrigel to enhance tumor take rate.

-

Inject a total volume of 100-200 µL containing 1 x 10⁶ to 5 x 10⁶ cells subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Begin monitoring tumor growth 3-4 days post-implantation.

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

-

Randomize mice into treatment groups when tumors reach a mean volume of 100-200 mm³.

-

III. XL188 Administration

-

Formulation:

-

Prepare a stock solution of XL188 in a suitable solvent like DMSO.

-

For oral administration, a common vehicle is 0.5% methylcellulose or carboxymethylcellulose (CMC) in sterile water. A sample formulation involves diluting the DMSO stock in PEG300, adding Tween-80, and then saline to achieve the final desired concentration.

-

Prepare the dosing solution fresh daily.

-

-

Dosing and Schedule:

-

Route of Administration: Oral gavage (p.o.) is a common route for small molecule inhibitors.

-

Dosage: Based on preclinical studies with other USP7 inhibitors, a starting dose range of 25-100 mg/kg/day can be considered.[7] Dose optimization studies are recommended.

-

Schedule: Administer XL188 daily for a period of 14-28 days.

-

IV. Data Collection and Analysis

-

Tumor Growth and Body Weight: Monitor and record tumor volume and body weight 2-3 times per week.

-

Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), or if there is significant body weight loss (>20%) or other signs of morbidity, in accordance with IACUC guidelines.

-

Data Analysis:

-

Calculate the mean tumor volume for each treatment group at each time point.

-

Determine the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

-

Perform statistical analysis to determine the significance of the observed differences.

-

Experimental Workflow

The following diagram outlines the key steps in a mouse xenograft study using XL188.

Caption: Experimental workflow for an XL188 mouse xenograft study.

Data Presentation

The following tables provide a template for summarizing the quantitative data from an in vivo efficacy study of XL188. The data presented are hypothetical and based on representative results from studies with other USP7 inhibitors.

Table 1: XL188 Administration Parameters in a Mouse Xenograft Model

| Parameter | Details |

| Drug | XL188 |

| Mouse Strain | Athymic Nude or NSG |

| Tumor Model | Subcutaneous xenograft of a human cancer cell line (e.g., MM.1S) |

| Administration Route | Oral gavage (p.o.) |

| Dosage Range | 25 - 100 mg/kg/day (example range) |

| Vehicle | 0.5% Methylcellulose in sterile water (example) |

| Treatment Schedule | Daily |

| Study Duration | 21 days (example) |

Table 2: Representative Antitumor Efficacy of XL188 in a Mouse Xenograft Model

| Treatment Group | Dosage (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 | 0 |

| XL188 | 25 | 900 | 40 |

| XL188 | 50 | 525 | 65 |

| XL188 | 100 | 225 | 85 |

These application notes and protocols provide a framework for conducting preclinical in vivo studies with the USP7 inhibitor XL188. By following these guidelines, researchers can effectively evaluate the antitumor efficacy and tolerability of XL188 in mouse xenograft models, contributing to the development of novel cancer therapeutics. It is essential to adapt these protocols to specific cell lines and experimental goals and to conduct all animal studies in compliance with institutional and national guidelines.

References

- 1. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of XL188 for In Vitro Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of XL188, a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), for use in various in vitro experimental settings.[1][2][3] The protocols outlined below cover methods for assessing cell viability, target engagement, and downstream signaling effects to establish a dose-response relationship and select appropriate concentrations for further studies.

Introduction to XL188

XL188 is a small molecule inhibitor that targets the active site of USP7, a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and tumorigenesis.[3][4][5] A key substrate of USP7 is the E3 ubiquitin ligase HDM2 (also known as MDM2), which in turn targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, XL188 leads to the destabilization of HDM2, resulting in the accumulation and activation of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][2][4] This mechanism provides a strong rationale for investigating XL188 as a potential therapeutic agent in cancers with wild-type p53.

Data Presentation: Quantitative Efficacy of XL188

The following table summarizes the in vitro inhibitory activity of XL188 against its target and its effect on cellular processes. This data is essential for designing experiments with relevant concentration ranges.

| Parameter | System | Value | Reference |

| IC50 | USP7 full-length enzyme | 90 nM | [1][2] |

| IC50 | USP7 catalytic domain | 193 nM | [1][2] |

| IC50 | Blocking of USP7 labeling by HA-Ub-Vs | 0.9 µM | [1] |

| Effective Concentration | Promotion of HDM2 loss and p53/p21 increase in MCF7 cells | 1-20 µM (16h treatment) | [2] |

Signaling Pathway of XL188 Action

The diagram below illustrates the signaling cascade initiated by XL188's inhibition of USP7.

Caption: XL188 inhibits USP7, leading to HDM2 degradation and p53 stabilization.

Experimental Protocols

To determine the optimal concentration of XL188 for your specific cell line and experimental endpoint, a systematic approach is recommended. The following protocols provide a framework for this process.

Experimental Workflow for Determining Optimal XL188 Concentration

The following diagram outlines the general workflow for establishing the optimal working concentration of XL188.

Caption: Workflow for determining the optimal concentration of XL188.

Protocol 1: Cell Viability Assay to Determine IC50

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of XL188 on cell viability using a tetrazolium-based assay like MTT or XTT.[6][7][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

XL188 stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT or XTT reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.[7]

-

Drug Preparation: Prepare a series of dilutions of XL188 in complete culture medium. A common starting range is a 10-point, 3-fold serial dilution starting from 100 µM.[7][9] Remember to include a vehicle control (DMSO) at the same concentration as the highest XL188 concentration.[7]

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of XL188 or the vehicle control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]

-

Viability Assessment:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Add solubilization buffer and incubate until the crystals are fully dissolved.[7]

-

For XTT assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT).[7]

-

Data Analysis:

-

Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability for each concentration.

-

Plot the percentage of cell viability against the logarithm of the XL188 concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[10][11]

-

Protocol 2: Western Blot Analysis of Target Engagement and Downstream Signaling

This protocol is for assessing the effect of XL188 on the protein levels of USP7, HDM2, p53, and p21.[12]

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

XL188

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against USP7, HDM2, p53, p21, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of XL188 concentrations (e.g., based on the IC50 value from the viability assay) and a vehicle control for a specified time (e.g., 16 hours).[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel to separate the proteins by size, and then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.[12]

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Protocol 3: In Vitro USP7 Deubiquitinase (DUB) Assay

This protocol outlines a biochemical assay to directly measure the inhibitory effect of XL188 on USP7 enzymatic activity.[9][13][14][15][16]

Materials:

-

Recombinant full-length USP7 or its catalytic domain

-

Ubiquitin-AMC (Ub-aminomethylcoumarin) fluorogenic substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT)

-

XL188

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of XL188 in the assay buffer.

-

Enzyme and Inhibitor Incubation: In the wells of a 384-well plate, add the recombinant USP7 enzyme and the serially diluted XL188 or vehicle control. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the Ub-AMC substrate to each well.

-

Kinetic Measurement: Immediately begin measuring the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the USP7 activity.

-

Data Analysis:

-

Calculate the initial reaction velocity for each XL188 concentration.

-

Normalize the velocities to the vehicle control to determine the percent inhibition.

-

Plot the percent inhibition against the logarithm of the XL188 concentration and use non-linear regression to determine the IC50 value.

-

By following these protocols, researchers can effectively determine the optimal concentration of XL188 for their specific experimental needs, ensuring reliable and reproducible results in the investigation of USP7 inhibition and its downstream cellular consequences.

References

- 1. XL188 | USP7 inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. benchchem.com [benchchem.com]

- 8. abcam.com [abcam.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. IC50 - Wikipedia [en.wikipedia.org]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro kinase assay [protocols.io]

Application Notes and Protocols: XL188 in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL188 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in cellular processes by removing ubiquitin from target proteins, thereby rescuing them from proteasomal degradation. Key substrates of USP7 include MDM2, a primary negative regulator of the p53 tumor suppressor, and other proteins involved in DNA damage repair and cell cycle control. In many cancers, USP7 is overexpressed, leading to the destabilization of p53 and contributing to tumor progression and chemoresistance. Inhibition of USP7 by XL188 is expected to stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. The combination of XL188 with traditional chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy and overcome resistance.

Disclaimer: Publicly available preclinical and clinical data specifically for XL188 in combination with chemotherapy agents is limited. The quantitative data and specific experimental observations presented in these application notes are primarily derived from studies on other well-characterized USP7 inhibitors (e.g., P5091, P22077). This information should be considered representative for the class of USP7 inhibitors and is intended to provide a framework for designing and conducting experiments with XL188. Researchers are strongly encouraged to generate specific data for XL188 in their cancer models of interest.

Mechanism of Action and Rationale for Combination Therapy

The primary mechanism by which USP7 inhibitors like XL188 are thought to synergize with chemotherapy is through the modulation of the p53 signaling pathway. Chemotherapeutic agents such as doxorubicin and cisplatin induce DNA damage, which in turn activates p53 to initiate apoptosis. However, cancer cells can develop resistance by upregulating USP7, which stabilizes MDM2 and promotes p53 degradation. By inhibiting USP7, XL188 can prevent the deubiquitination of MDM2, leading to its degradation. This relieves the inhibition on p53, allowing it to accumulate and potentiate the apoptotic signal initiated by chemotherapy.[1]

Furthermore, USP7 is involved in the DNA damage response (DDR). Its inhibition may impair the ability of cancer cells to repair the DNA damage caused by chemotherapy, leading to increased cell death.

Caption: Signaling pathway of XL188 and chemotherapy.

Data Presentation: Representative Synergistic Effects of USP7 Inhibition with Chemotherapy

The following tables summarize representative quantitative data from preclinical studies of other USP7 inhibitors in combination with standard chemotherapeutic agents. This data illustrates the potential for synergistic anti-cancer effects that could be explored with XL188.

Table 1: In Vitro Synergistic Activity of USP7 Inhibitors with Chemotherapy

| Cancer Type | USP7 Inhibitor | Chemotherapy Agent | Observed Effect | Reference |

| Multiple Myeloma | P5091 | Doxorubicin | Synergistic killing of multiple myeloma cells. | [2][3] |